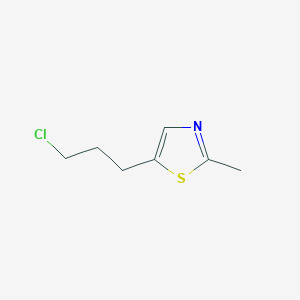
5-(3-Chloropropyl)-2-methyl-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chloropropyl)-2-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloropropyl group attached to the thiazole ring, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)-2-methyl-1,3-thiazole typically involves the reaction of 2-methylthiazole with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, usually in an organic solvent like dichloromethane or toluene. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
5-(3-Chloropropyl)-2-methyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 5-(3-aminopropyl)-2-methyl-1,3-thiazole, 5-(3-mercaptopropyl)-2-methyl-1,3-thiazole, etc.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 5-(3-chloropropyl)-2-methylthiazolidine.
科学研究应用
5-(3-Chloropropyl)-2-methyl-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 5-(3-Chloropropyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloropropyl group can also undergo metabolic transformations, contributing to its overall activity.
相似化合物的比较
Similar Compounds
2-Methyl-1,3-thiazole: Lacks the chloropropyl group, making it less reactive in substitution reactions.
5-(3-Bromopropyl)-2-methyl-1,3-thiazole: Similar structure but with a bromine atom, which can lead to different reactivity and applications.
5-(3-Chloropropyl)-1,3-thiazole: Similar but lacks the methyl group, affecting its chemical properties and reactivity.
Uniqueness
5-(3-Chloropropyl)-2-methyl-1,3-thiazole is unique due to the presence of both the chloropropyl and methyl groups, which confer specific reactivity and make it a versatile intermediate in various chemical syntheses. Its unique structure allows for targeted modifications, making it valuable in research and industrial applications.
属性
分子式 |
C7H10ClNS |
|---|---|
分子量 |
175.68 g/mol |
IUPAC 名称 |
5-(3-chloropropyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H10ClNS/c1-6-9-5-7(10-6)3-2-4-8/h5H,2-4H2,1H3 |
InChI 键 |
ZLOLIJWYDKNLBB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(S1)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3-(5-Methyl-[1,3,4]oxadiazol-2-YL)-phenyl]-ethanone](/img/structure/B13157531.png)

![3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea](/img/structure/B13157541.png)
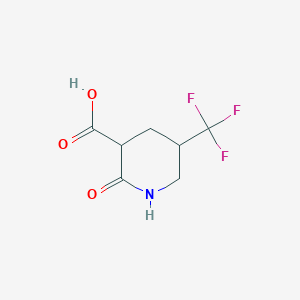
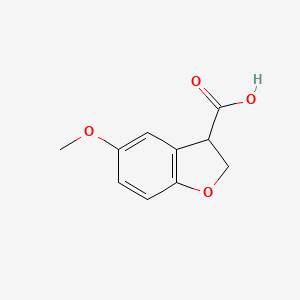
![3-[1-(Aminomethyl)cyclopropyl]-2-methylpiperidin-3-ol](/img/structure/B13157557.png)


![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}ethan-1-one](/img/structure/B13157575.png)
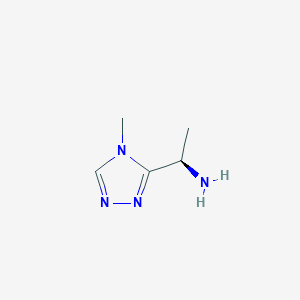
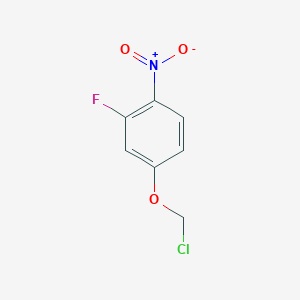
![Methyl 6-aminospiro[2.5]octane-1-carboxylate](/img/structure/B13157599.png)
